Anthracene-maleic anhydride diels-alder adduct
Overview
Description
Anthracene-maleic anhydride Diels-Alder adducts are the result of a cycloaddition reaction between anthracene and maleic anhydride. This reaction is a classic example of a Diels-Alder reaction, which is a [4+2] cycloaddition and is one of the most powerful and widely used methods to form six-membered rings in organic chemistry. The adducts formed from these reactions are of significant interest due to their unique chemical and physical properties, which can be exploited in various applications, including the development of non-linear optical materials and the purification of specific compounds .
Synthesis Analysis
The synthesis of anthracene-maleic anhydride Diels-Alder adducts can be achieved with high yields under specific conditions. For instance, a 99% yield was reported when the reaction was carried out with anthracene and maleic anhydride, indicating the high reactivity of the 9,10 positions on the anthracene molecule . In another study, a bis-adduct of C70 with anthracene was prepared with a high yield of 68% by performing the Diels-Alder reaction in molten anthracene, without the use of a solvent . These findings demonstrate the efficiency of the Diels-Alder reaction in synthesizing anthracene adducts.
Molecular Structure Analysis
The molecular structure of the Diels-Alder adducts can be characterized using various spectroscopic techniques. Single crystal X-ray diffraction, thermal gravimetric analysis (TGA), and spectroscopy were used to determine the structure of a bis-adduct of C70 with anthracene, revealing an unexpected 12 o'clock isomer . Additionally, characterization studies such as FTIR, UV, and 1H NMR spectroscopy have been employed to confirm the purity and structure of the adducts .
Chemical Reactions Analysis
The Diels-Alder reaction involving anthracene and maleic anhydride is not only used for the synthesis of adducts but also plays a role in the purification of related compounds. For example, a chemoselective thermal Diels-Alder reaction with maleic anhydride was utilized to purify 9-(trifluoroacetyl)anthracene from anthracene . Furthermore, the reactivity of anthracene-containing polymers in Diels-Alder reactions has been explored, leading to crosslinked materials with desirable properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of anthracene-maleic anhydride adducts have been extensively studied. Thermodynamic measurements, such as the energy of combustion and the molar enthalpy of fusion, have been determined for these adducts, providing insight into their stability and reactivity . The second harmonic generation (SHG) efficiency of the adducts has also been observed, indicating their potential use in non-linear optical applications . Additionally, the stability of maleic anhydride cycloadducts has been noted, with N-methylmaleimide forming even more stable cycloadducts compared to maleic anhydride .
Scientific Research Applications
and it has a molecular weight of 276.2861.
One of the potential applications of AMDA is in the field of materials science. The specific details of this application, including the methods of application or experimental procedures, and the results or outcomes obtained, are not specified in the available resources.
Another potential application of AMDA is in the field of synthetic organic chemistry. The Diels-Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene . This strategy does not require any premeditated engagement of the 9,10-positions either with any sterically bulky or electron-withdrawing substituents and allows delicate calibration of the regioselectivity by modulating the electron-donating strength of the substituents on the terminal rings .
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Synthetic Organic Chemistry
- AMDA can be used in the field of synthetic organic chemistry . The Diels-Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene . This strategy does not require any premeditated engagement of the 9,10-positions either with any sterically bulky or electron-withdrawing substituents and allows delicate calibration of the regioselectivity by modulating the electron-donating strength of the substituents on the terminal rings .
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Pharmaceuticals and Biomedical Engineering
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Natural Products Synthesis
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Chemical Education
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Thermochemistry
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Thermochemistry
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Chemical Education
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Natural Products Synthesis
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Pharmaceuticals and Biomedical Engineering
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Synthetic Organic Chemistry
- AMDA can be used in the field of synthetic organic chemistry . The Diels-Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene . This strategy does not require any premeditated engagement of the 9,10-positions either with any sterically bulky or electron-withdrawing substituents and allows delicate calibration of the regioselectivity by modulating the electron-donating strength of the substituents on the terminal rings .
Safety And Hazards
Future Directions
properties
IUPAC Name |
17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKVQQJLLWSBFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
CAS RN |
5443-16-3 | |
Record name | Anthracene-maleic anhydride diels-alder adduct | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005443163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthracene,maleic anhydride adduct | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzo(h,k)-4-oxatricyclo(5.2.2.02,6)unde c-8,10-diene-3, 5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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